molecular formula C7H9ClN2O B12841759 5-Chloro-3-methoxybenzene-1,2-diamine

5-Chloro-3-methoxybenzene-1,2-diamine

Cat. No.: B12841759
M. Wt: 172.61 g/mol
InChI Key: LMUFPRWQINDUQI-UHFFFAOYSA-N
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Description

5-Chloro-3-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C7H9ClN2O. It is a derivative of benzene, featuring both chloro and methoxy substituents along with two amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methoxybenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 5-chloro-3-methoxybenzene, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and hydrogenation or the use of reducing agents like iron and hydrochloric acid for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including halogenation, nitration, and reduction reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methoxybenzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and reducing agents like iron and hydrochloric acid. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration followed by reduction yields amine derivatives, while oxidation can produce quinones .

Mechanism of Action

The mechanism of action of 5-Chloro-3-methoxybenzene-1,2-diamine involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-methoxybenzene-1,2-diamine is unique due to its specific arrangement of chloro, methoxy, and amine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-chloro-3-methoxybenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUFPRWQINDUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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